molecular formula C11H13Cl2NO B3094894 (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol CAS No. 1261234-98-3

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

Cat. No. B3094894
CAS RN: 1261234-98-3
M. Wt: 246.13 g/mol
InChI Key: NAPPFWAXGCBELF-SECBINFHSA-N
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Description

“®-γ-(3,4-dichloro-benzyl)-L-proline HCl” is a chemical compound with the molecular formula C12H14Cl3NO2 . It’s a derivative of proline, an amino acid, with a dichlorobenzyl group attached .


Molecular Structure Analysis

The molecular structure of this compound includes a proline core with a 3,4-dichlorobenzyl group attached . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.6 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, due to their saturated nature and sp3-hybridization, offer a versatile scaffold for the development of novel bioactive compounds. The non-planarity and stereochemistry introduced by the pyrrolidine ring contribute to the three-dimensional diversity of molecules, enhancing their interaction with biological targets. This structural feature is particularly valuable in drug discovery, where the pyrrolidine ring has been employed to design compounds with selective biological activities. Various synthetic strategies have been developed to construct or functionalize pyrrolidine rings, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can lead to compounds with distinct biological profiles due to varied binding modes to enantioselective proteins (Petri et al., 2021).

Pyrrolidine-Based Inhibitors

Pyrrolidine-based compounds have shown potential as inhibitors for various enzymes, demonstrating the scaffold's applicability in therapeutic interventions. For instance, matrix metalloproteinases (MMPs), which are involved in numerous physiological and pathological processes, have been targeted by pyrrolidine-based inhibitors. These inhibitors have shown low nanomolar activity for certain MMP subclasses, indicating the effectiveness of the pyrrolidine scaffold in designing potent enzyme inhibitors. The structure-activity relationship (SAR) studies of these inhibitors highlight the influence of the pyrrolidine ring's stereochemistry and the spatial orientation of substituents on the biological activity of the compounds (Cheng et al., 2008).

Synthesis and Functionalization

The synthetic versatility of the pyrrolidine scaffold allows for the creation of a wide array of compounds with varied biological activities. The literature reports numerous methodologies for the de novo synthesis of pyrrolidine derivatives, from acyclic precursors or by transforming other cyclic systems. These synthetic routes enable the exploration of the pharmacological space and the development of novel compounds with potential therapeutic applications. The functionalization of preformed pyrrolidine rings further expands the diversity of achievable structures, making pyrrolidine a valuable scaffold in medicinal chemistry (Pelkey et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the information available .

Future Directions

The future directions for research on this compound are not clear from the information available .

properties

IUPAC Name

(3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPFWAXGCBELF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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